molecular formula C10H17N3O3 B014459 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol CAS No. 7400-06-8

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Cat. No. B014459
CAS RN: 7400-06-8
M. Wt: 227.26 g/mol
InChI Key: DLABUHZHXFNKMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the transformation of simpler pyrimidinones or related compounds into more complex structures through various chemical reactions. For instance, the conversion of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives through reactions with amines and treatment with SOCl2-DMF demonstrates the synthetic versatility of pyrimidine compounds (Botta et al., 1985).

Molecular Structure Analysis

Pyrimidine derivatives exhibit diverse molecular structures, which can significantly influence their chemical reactivity and physical properties. The crystal and molecular structure analysis of pyrimidine derivatives, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, highlights the planarity of the pyrimidine ring and the significance of hydrogen bonding in stabilizing these structures (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For example, the chlorination of pyrimidin-4-ols with phosphorus oxychloride and diethylaniline illustrates the chemical reactivity of these compounds and the formation of chloro derivatives, which are crucial for further chemical transformations (Harnden & Hurst, 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. These properties can be tailored through chemical modifications, as demonstrated by the synthesis and analysis of various substituted pyrimidines (Avasthi et al., 1993).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for further transformations, are crucial for their application in synthetic chemistry. The benzylation and nitrosation of pyrimidine compounds, leading to the formation of benzylated and nitrosated derivatives, illustrate the chemical versatility of these compounds (Glidewell et al., 2003).

Scientific Research Applications

  • Pyrimidines, including derivatives like 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, have been found to be conducive for dual human thymidylate synthase-dihydrofolate reductase inhibitory activity, which is significant in medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Pyrimidine derivatives have also shown potential in synthesizing various pharmacologically active compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used to synthesize compounds with significant biological activity (Bol’but, Kemskii, & Vovk, 2014).

  • Research has shown that pyrimidines can serve as cofactors for enzymes such as phenylalanine hydroxylase. This offers valuable insights into binding forces, transition states, and mechanisms of oxygen activation, which are crucial for understanding biochemical pathways (Bailey & Ayling, 1978).

  • There are studies focusing on how pyrimidine-based compounds can be targeted in pharmaceuticals by manipulating hydrogen bonding processes, potentially improving drug action in biological and medical contexts (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

  • Novel pyrimidine derivatives have shown significant analgesic and anti-pyretic activities. Compounds with amino groups at specific positions have been noted for enhancing these activities (Keri, Hosamani, Shingalapur, & Hugar, 2010).

properties

IUPAC Name

4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABUHZHXFNKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(N=CNC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289111
Record name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

CAS RN

7400-06-8
Record name 7400-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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